5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate
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Overview
Description
5-(3,6-Diazabicyclo[311]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate typically involves multiple steps. One common method includes the intramolecular cyclopropanation of alpha-diazoacetates using Ru (II) catalysis . This method is known for its efficiency and high yield.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced catalytic systems and continuous flow reactors are common in industrial settings to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridinone ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: A crucial component in several antiviral medications.
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate: Used in various synthetic applications.
Uniqueness
5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate stands out due to its unique bicyclic structure and the presence of a trifluoroacetate group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C13H14F3N3O4 |
---|---|
Molecular Weight |
333.26 g/mol |
IUPAC Name |
5-(3,6-diazabicyclo[3.1.1]heptane-6-carbonyl)-1H-pyridin-2-one;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H13N3O2.C2HF3O2/c15-10-2-1-7(4-13-10)11(16)14-8-3-9(14)6-12-5-8;3-2(4,5)1(6)7/h1-2,4,8-9,12H,3,5-6H2,(H,13,15);(H,6,7) |
InChI Key |
QRLBUILASOQJTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CNCC1N2C(=O)C3=CNC(=O)C=C3.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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